4-tert-Butylbenzyl chloride
Overview
Description
p-tert-Butylbenzyl chloride, also known as 1-(Chloromethyl)-4-(2-methyl-2-propanyl)benzene, is an organic compound with the molecular formula C11H15Cl. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly valued for its role in the production of various fine chemicals, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
4-tert-Butylbenzyl chloride, also known as p-tert-Butylbenzyl chloride or 1-(tert-butyl)-4-(chloromethyl)benzene, is primarily used in the field of polymer chemistry . Its main target is the polymer chain where it acts as a chain transfer agent .
Mode of Action
The compound interacts with the growing polymer chain during the polymerization process . It controls the molecular weight of the polymer by transferring itself to the polymer chain, thereby terminating the original chain and starting a new one .
Biochemical Pathways
Its role in polymer chemistry suggests that it may influence the polymerization pathway, specifically the chain growth mechanism .
Result of Action
The primary result of this compound’s action is the control of molecular weight during the polymerization process . This control can prevent the formation of microgels, leading to a more uniform and predictable polymer product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-tert-Butylbenzyl chloride typically involves the chloromethylation of p-tert-Butylbenzene. One common method includes the reaction of p-tert-Butylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to reduce reaction time and improve efficiency. The use of continuous flow reactors and advanced separation techniques helps in achieving large-scale production with minimal environmental impact. The process involves the use of tert-butylbenzene, formaldehyde, and hydrochloric acid, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
p-tert-Butylbenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions due to the presence of the benzyl chloride group.
Oxidation and Reduction: It can be oxidized to form p-tert-Butylbenzyl alcohol or reduced to form p-tert-Butylbenzylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution:
p-tert-Butylbenzyl ethers, p-tert-Butylbenzyl amines. p-tert-Butylbenzyl alcohol. Reduction: p-tert-Butylbenzylamine .Scientific Research Applications
p-tert-Butylbenzyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals, polymers, and resins
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar structure but lacks the tert-butyl group.
p-Methylbenzyl chloride: Similar structure with a methyl group instead of a tert-butyl group.
p-Isopropylbenzyl chloride: Similar structure with an isopropyl group instead of a tert-butyl group.
Uniqueness
p-tert-Butylbenzyl chloride is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of complex molecules where controlled reactivity is desired .
Properties
IUPAC Name |
1-tert-butyl-4-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXIFMGAKWIFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066516 | |
Record name | p-tert-Butylbenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19692-45-6 | |
Record name | 4-tert-Butylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19692-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019692456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-tert-Butylbenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(tert-butyl)-alpha-chlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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